

An In-depth Technical Guide to 1,4-Diaminobutane Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diaminobutane
dihydrochloride

Cat. No.: B013462

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diaminobutane, commonly known in its free base form as putrescine, is a biogenic amine centrally involved in cellular metabolism and a precursor to higher polyamines such as spermidine and spermine. The dihydrochloride salt, **1,4-diaminobutane dihydrochloride**, is a stable, water-soluble, and crystalline solid, making it a convenient form for research and industrial applications.^{[1][2]} This technical guide provides a comprehensive overview of its chemical structure, formula, physicochemical properties, and key experimental applications.

Chemical Structure and Formula

1,4-Diaminobutane dihydrochloride is the salt formed from the reaction of the aliphatic diamine, 1,4-diaminobutane, with two equivalents of hydrochloric acid. The protonation of the two primary amine groups results in a more stable and less volatile compound compared to its free base.

- Molecular Formula: C₄H₁₄Cl₂N₂^{[1][3]}
- Linear Formula: NH₂(CH₂)₄NH₂ · 2HCl^{[4][5]}

- Synonyms: Putrescine dihydrochloride, 1,4-Butanediamine dihydrochloride, Tetramethylenediamine dihydrochloride[3][4][6][7]
- CAS Number: 333-93-7[1][4][6][7]

The chemical structure consists of a four-carbon aliphatic chain with ammonium groups at positions 1 and 4, each associated with a chloride counter-ion.

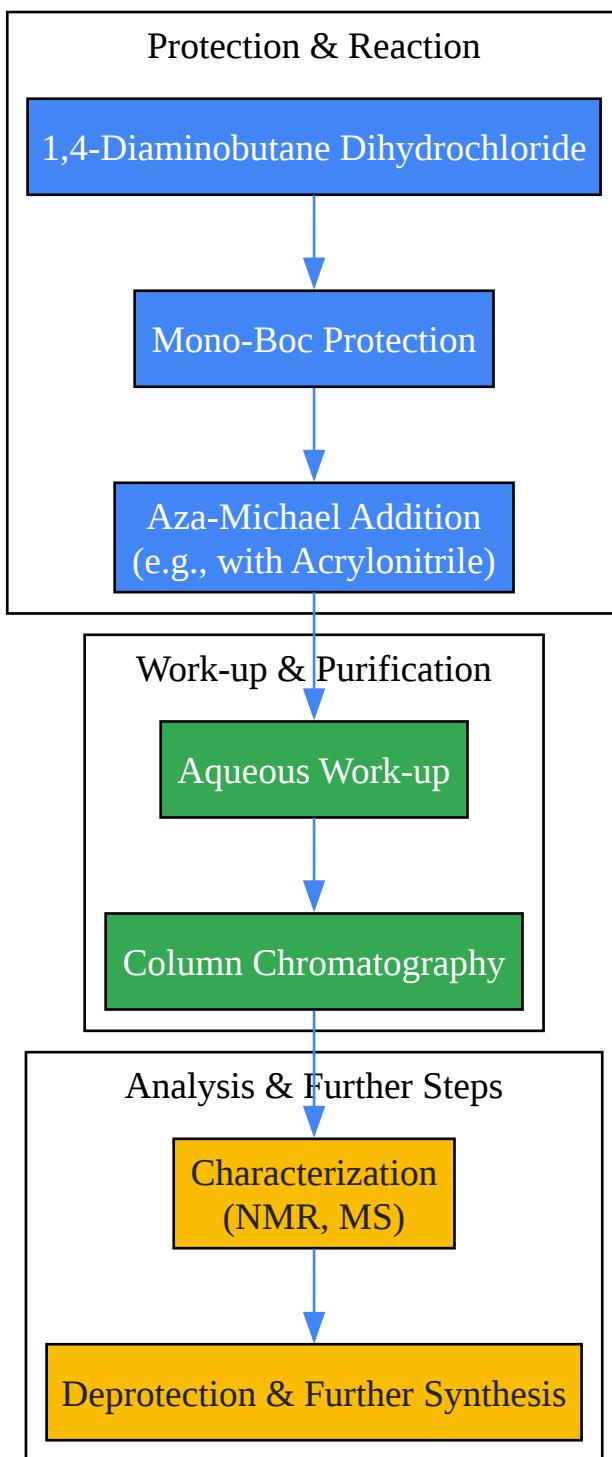
Caption: Chemical structure of **1,4-Diaminobutane dihydrochloride**.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of **1,4-diaminobutane dihydrochloride**, compiled from various sources. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	References
Molecular Weight	161.07 g/mol	[3][4][6]
Appearance	White crystalline powder	[1][2][8]
Melting Point	~280 °C (decomposes)	[4][5][9]
Solubility	Water: Soluble (e.g., 1 g/10 mL, 100 mg/mL)	[4][5]
DMSO: Insoluble	[6]	
Purity (Assay)	Typically ≥98% or ≥99%	[1][8][10]
InChI Key	XXWCODXIQWIHQN-UHFFFAOYSA-N	[4][7]
SMILES	C(CCN)CN.CI.CI	[6][7]

Experimental Protocols and Applications


1,4-Diaminobutane dihydrochloride is utilized in a variety of research applications, from organic synthesis to cell biology. Below are representative methodologies for some of its key

uses.

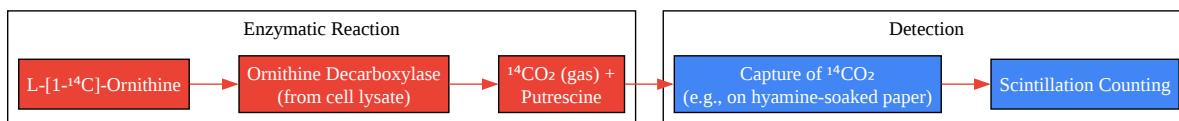
Organic Synthesis: Synthesis of a Spermine Alkaloid Precursor

1,4-Diaminobutane dihydrochloride serves as a fundamental building block in the total synthesis of complex polyamine-containing natural products. The following is a generalized procedure derived from the synthesis of Kukoamine B bimesylate, where a protected form of 1,4-diaminobutane is used in an aza-Michael addition.[\[1\]](#)[\[11\]](#)

Workflow for a Key Synthetic Step:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for using 1,4-diaminobutane in organic synthesis.


Experimental Protocol:

- Protection: To achieve selective reaction at one amino group, 1,4-diaminobutane (often generated from the dihydrochloride salt by neutralization) is typically mono-protected, for example, as an N-Boc derivative.
- Reaction: The mono-protected 1,4-diaminobutane is reacted with a Michael acceptor, such as acrylonitrile. This aza-Michael addition can often proceed at room temperature, with or without a solvent, and typically gives high yields.[1]
- Work-up: The reaction mixture is subjected to a standard aqueous work-up to remove unreacted starting materials and by-products.
- Purification: The desired product is purified using techniques like column chromatography.
- Characterization: The structure of the synthesized intermediate is confirmed using analytical methods such as NMR spectroscopy and mass spectrometry. This intermediate can then be carried forward in a multi-step synthesis.

Biochemical Assay: Ornithine Decarboxylase (ODC) Activity

ODC is a key enzyme in polyamine biosynthesis that catalyzes the conversion of ornithine to putrescine (1,4-diaminobutane). Assaying its activity is crucial in cancer research and other fields. While **1,4-diaminobutane dihydrochloride** is the product of this reaction (in its free base form), it is essential as a standard for assay calibration.

Principle of a Radiometric ODC Assay:

[Click to download full resolution via product page](#)

Caption: Logical flow of a radiometric ornithine decarboxylase (ODC) assay.

Experimental Protocol:

- Lysate Preparation: Prepare cell or tissue extracts in a suitable lysis buffer containing protease inhibitors. The protein concentration of the lysate should be determined.
- Reaction Mixture: In a sealed vial, prepare a reaction buffer typically containing phosphate or citrate buffer, pyridoxal phosphate (a cofactor for ODC), and EDTA.[3][7]
- Standard Curve: Prepare a standard curve using known concentrations of **1,4-diaminobutane dihydrochloride** to quantify the product.
- Initiation: Add the cell lysate to the reaction mixture. The reaction is initiated by adding the substrate, L-[1-¹⁴C]-ornithine.
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). During this time, the ODC in the lysate will convert the radiolabeled ornithine into putrescine and ¹⁴CO₂.
- Trapping ¹⁴CO₂: The released ¹⁴CO₂ gas is trapped on a filter paper impregnated with a CO₂ absorbent like hyamine hydroxide, which is typically placed in a center well within the sealed vial.[7]
- Termination: The reaction is stopped by injecting an acid (e.g., citric or sulfuric acid), which also helps to release all dissolved CO₂ from the solution.[7]
- Quantification: The filter paper is removed and placed in a scintillation vial with a scintillation cocktail. The amount of radioactivity is measured using a scintillation counter. The enzyme activity is then calculated based on the amount of ¹⁴CO₂ produced per unit of time per milligram of protein.

Cell Culture Supplement

Putrescine is essential for cell proliferation and is often included as a component in various defined cell culture media, such as F-12 + GlutaMax medium.[9] It supports the growth of various cell types, including retinal ganglion cells and certain cancer cell lines.

General Protocol for Media Supplementation:

- Stock Solution Preparation: Prepare a sterile, concentrated stock solution of **1,4-diaminobutane dihydrochloride** in cell culture-grade water. For example, a 1000x stock can be prepared and filter-sterilized through a 0.22 μm filter.
- Media Preparation: When preparing the complete cell culture medium, aseptically add the stock solution to the basal medium to achieve the desired final concentration. The optimal concentration is cell-type dependent and should be determined empirically.
- Cell Culture: Culture cells according to standard protocols using the putrescine-supplemented medium. Monitor cell growth, viability, and morphology as required.

Safety and Handling

1,4-Diaminobutane dihydrochloride is considered an irritant to the skin and eyes.^[1] It should be handled in a well-ventilated area or under a fume hood. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.^[1] While stable, the compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis and metabolism of 1,4-diaminobutane, spermidine, spermine, and related amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. liofilchem.net [lioilchem.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Diaminobutane Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013462#1-4-diaminobutane-dihydrochloride-chemical-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com